molecular formula C8H8N2O2 B2473008 N-(3-Formylpyridin-2-YL)acetamide CAS No. 54856-85-8

N-(3-Formylpyridin-2-YL)acetamide

Cat. No.: B2473008
CAS No.: 54856-85-8
M. Wt: 164.164
InChI Key: ZEIMWQBUVOJXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Formylpyridin-2-yl)acetamide is a useful research chemical. It can be purchased from Biosynth for various research applications .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One common approach involves treating various substituted aryl or heteryl amines with alkyl cyanoacetates. The reaction conditions yield the desired cyanoacetamide derivatives .

Molecular Structure Analysis

The molecular formula of this compound is C8H8N2O2. Its chemical structure consists of a pyridine ring with a formyl group attached at the 3-position and an acetamide group at the nitrogen atom .

Chemical Reactions Analysis

This compound can participate in various reactions due to the presence of both the formyl and acetamide functional groups. These reactions can lead to the formation of novel heterocyclic compounds .
  • Physical and Chemical Properties Analysis

    • Safety : For research use only; not for human or veterinary use
  • Scientific Research Applications

    Synthesis and Derivative Applications

    Rearrangement in Chemical Synthesis The application of N-(3-Formylpyridin-2-YL)acetamide derivatives in synthesis is evident in the rearrangement of 4-amino-3-halo-pyridines through nucleophilic aromatic substitution. This process involves reacting 3-halo-4-aminopyridines with acyl chlorides, resulting in pyridin-4-yl α-substituted acetamide products. This reaction is significant in organic synthesis for constructing complex molecular structures, showcasing the utility of acetamide derivatives in facilitating molecular transformations (Getlik et al., 2013).

    Corrosion Inhibition this compound derivatives have been utilized in the synthesis of compounds for corrosion inhibition. For instance, 2-(Alkylsulfanyl)-N-(pyridin-2-yl)acetamide derivatives were synthesized and demonstrated to be effective corrosion inhibitors in acidic and oil medium environments. This highlights their potential in industrial applications, particularly in protecting metal surfaces from corrosive processes (Yıldırım & Cetin, 2008).

    Biomedical Research and Drug Development

    Antimicrobial Activity The antimicrobial properties of this compound derivatives have been extensively studied. Novel sulphonamide derivatives, involving reactions with acetamide derivatives and aminopyridine, displayed promising antimicrobial activity, indicating their potential in developing new antimicrobial agents (Fahim & Ismael, 2019).

    Chemoselective Acetylation in Drug Synthesis this compound derivatives play a critical role in the chemoselective acetylation of amino groups, crucial in synthesizing intermediates for antimalarial drugs. This process, facilitated by specific catalysts, underscores the importance of acetamide derivatives in fine-tuning chemical reactions for drug synthesis (Magadum & Yadav, 2018).

    Structural and Spectroscopic Analysis Detailed structural and spectroscopic analysis of this compound derivatives, such as N-(5-aminopyridin-2-yl)acetamide, has been conducted to understand their molecular properties better. These studies are fundamental in drug design and development, offering insights into the bioactivity and interaction mechanisms of these molecules (Asath et al., 2016).

    Properties

    IUPAC Name

    N-(3-formylpyridin-2-yl)acetamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H8N2O2/c1-6(12)10-8-7(5-11)3-2-4-9-8/h2-5H,1H3,(H,9,10,12)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZEIMWQBUVOJXJU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)NC1=C(C=CC=N1)C=O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H8N2O2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    164.16 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.